molecular formula C16H10ClF5N2O2 B2979396 methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate CAS No. 477888-08-7

methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate

Cat. No.: B2979396
CAS No.: 477888-08-7
M. Wt: 392.71
InChI Key: ASJHWNZBPNIBSH-YFHOEESVSA-N
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Description

Methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a propenoate moiety linked to a difluoroanilino group. Its distinct chemical properties make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the chlorine and trifluoromethyl groups through electrophilic substitution reactions. The propenoate moiety is then attached via a condensation reaction with the difluoroanilino group under controlled conditions, such as specific temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for yield and purity, involving the use of high-efficiency reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, altering the compound’s properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, replacing specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it useful for probing biological pathways and interactions.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,4-difluoroanilino)-2-propenoate
  • Methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(3,5-difluoroanilino)-2-propenoate

Uniqueness

Compared to similar compounds, methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate is unique due to its specific substitution pattern on the pyridine and anilino rings. This unique structure imparts distinct chemical and biological properties, making it particularly valuable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl (Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2,5-difluoroanilino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF5N2O2/c1-26-15(25)10(7-23-13-5-9(18)2-3-12(13)19)14-11(17)4-8(6-24-14)16(20,21)22/h2-7,23H,1H3/b10-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJHWNZBPNIBSH-YFHOEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=C(C=CC(=C1)F)F)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=C(C=CC(=C1)F)F)/C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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